molecular formula C17H14N4OS2 B2519753 3-(4-ethoxyphenyl)-6-[(E)-2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874466-37-2

3-(4-ethoxyphenyl)-6-[(E)-2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2519753
CAS RN: 874466-37-2
M. Wt: 354.45
InChI Key: CSIOROHABSTQQW-MDZDMXLPSA-N
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Description

3-(4-ethoxyphenyl)-6-[(E)-2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C17H14N4OS2 and its molecular weight is 354.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

A study by Heng-Shan Dong, Bin Wang, and others on the synthesis and crystal structure of related triazolo thiadiazoles provides insights into the chemical synthesis process and the crystallographic characteristics of these compounds. They synthesized a compound closely related to the one , highlighting the use of X-ray crystallography, NMR, MS, and IR techniques to investigate the structural properties (Dong et al., 2005).

Pharmacological Evaluation

M. Amir, H. Kumar, S. Javed, and others have conducted pharmacological evaluations of triazolo thiadiazole derivatives, revealing their potential anti-inflammatory and analgesic properties. Their research suggests the significance of these compounds in developing therapeutic agents with low ulcerogenic indices (Amir et al., 2007).

Antimicrobial and Anticancer Activities

Another area of application is in the development of antimicrobial and anticancer agents. Research by S. Swamy, Basappa, and others on the synthesis of pharmaceutically important condensed heterocyclic triazolo thiadiazole derivatives as antimicrobials has shown significant inhibition against various strains, comparing favorably with standard drugs (Swamy et al., 2006). Additionally, D. Chowrasia, C. Karthikeyan, and their team have synthesized fluorinated derivatives, evaluating their anticancer activity against different cancerous cell lines, demonstrating moderate to good antiproliferative potency (Chowrasia et al., 2017).

Novel Drug Development

Research by C. Baburajeev, Chakrabhavi Dhananjaya Mohan, and colleagues has explored the development of novel triazolo-thiadiazoles from "green" catalysis as Protein Tyrosine Phosphatase 1B inhibitors, showcasing the potential of these compounds in therapeutic drug development (Baburajeev et al., 2015).

properties

IUPAC Name

3-(4-ethoxyphenyl)-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-2-22-13-7-5-12(6-8-13)16-18-19-17-21(16)20-15(24-17)10-9-14-4-3-11-23-14/h3-11H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIOROHABSTQQW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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